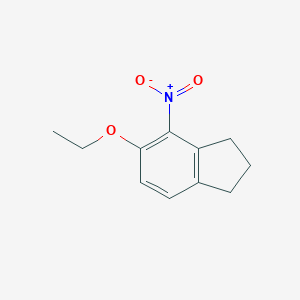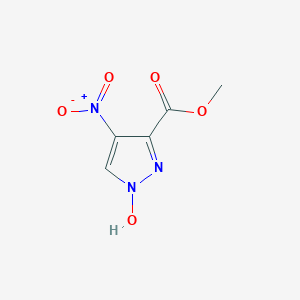
3-Cyclopentoxy-4-methoxyphenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentoxy-4-methoxyphenylisocyanate (3-CP4MPC) is an isocyanate compound that has been studied for its potential applications in various scientific research fields. It is a versatile compound that has been used in the synthesis of various compounds, such as polyurethanes, and has been used as a reactant in a variety of chemical reactions. 3-CP4MPC has also been found to have a variety of biochemical and physiological effects and is being studied for its potential applications in drug discovery and development.
Scientific Research Applications
Chemical Synthesis and Characterization
Analytical Profiling : A study characterized psychoactive arylcyclohexylamines, showing the analytical techniques like gas chromatography and mass spectrometry that could be applied for substances within the same chemical family as 3-Cyclopentoxy-4-methoxyphenylisocyanate. These methods help in the identification and quantification of such compounds in biological matrices, highlighting the compound's relevance in forensic and pharmacological research (De Paoli et al., 2013).
Catalysis and Organic Synthesis : Research into the catalytic activities and synthesis processes involving similar methoxyphenyl compounds underscores the importance of this compound in facilitating chemical reactions. For instance, studies on the photolysis of related chloroanisoles in the presence of oxygen have provided insights into the formation of peroxyl radicals, demonstrating the compound's potential role in synthetic organic chemistry (Silva et al., 2006).
Biological Activities and Therapeutic Applications
Biocompatibility and Hemocompatibility : The synthesis and evaluation of polyether urethanes using derivatives akin to this compound have been studied for their biocompatibility and hemocompatibility. These polymers demonstrate potential for in-vivo applications, especially in biomedical devices and implants, indicating the compound's utility in medical material science (Basterretxea et al., 2016).
Phosphodiesterase Inhibitors : Compounds structurally related to 3-Cyclopentoxy-4-methoxyphenyl derivatives have been identified as potent phosphodiesterase 4 (PDE4) inhibitors. These findings suggest potential therapeutic applications for respiratory diseases like chronic obstructive pulmonary disease (COPD) and inflammatory conditions, highlighting the compound's relevance in drug development (Brullo et al., 2014).
Fluorescent Sensors : The development of fluorescent sensors for metal ions using methoxyphenylcycl[3,2,2]azine derivatives demonstrates the compound's application in analytical chemistry. Such sensors offer selective and sensitive detection capabilities, potentially useful in environmental monitoring and pharmaceutical analysis (Gopal et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclopentyloxy-4-isocyanato-1-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXGNTYFJGXXAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C=O)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371003 |
Source


|
| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185300-51-0 |
Source


|
| Record name | 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185300-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)








![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
